

# Application Note: Analytical Characterization of 6-(4-Chlorophenyl)pyridin-3-ol

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## Compound of Interest

Compound Name: 6-(4-Chlorophenyl)pyridin-3-ol

CAS No.: 1226786-19-1

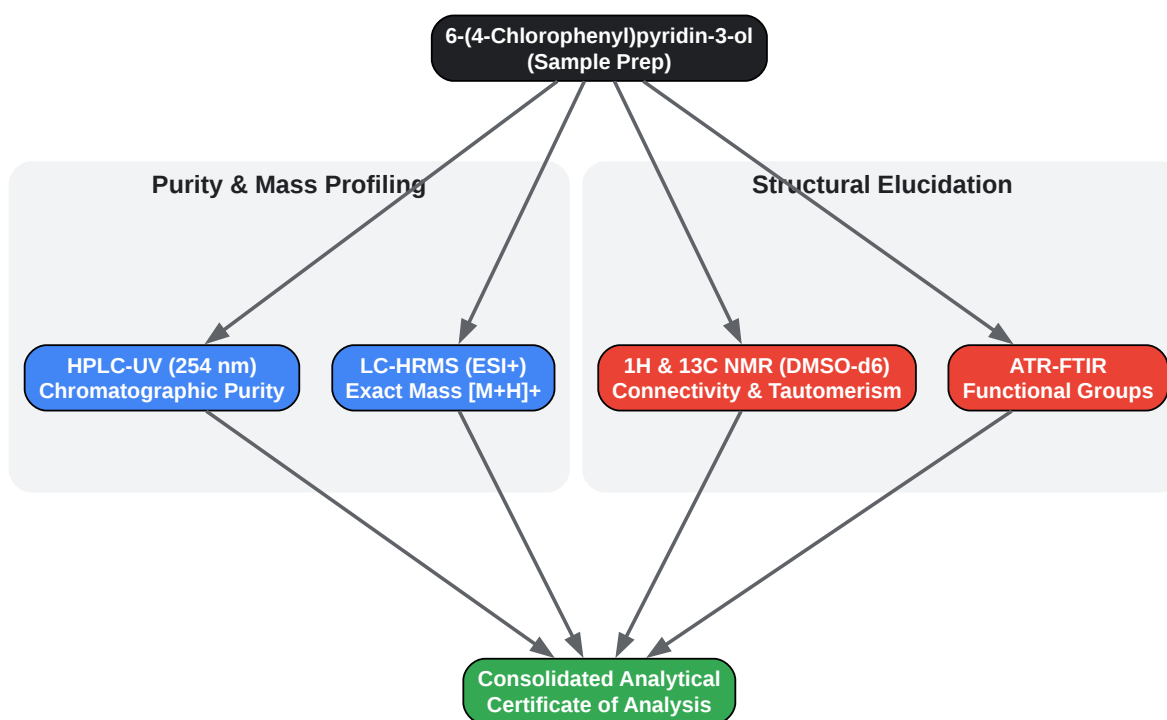
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## Introduction & Scope

**6-(4-Chlorophenyl)pyridin-3-ol** (CAS: 1226786-19-1) is a biaryl compound featuring a pyridine core substituted with a phenolic-like hydroxyl group and a halogenated phenyl ring<sup>[1]</sup>. As a privileged scaffold in medicinal chemistry and agrochemical development, establishing its exact structural identity and purity is paramount. Characterizing this molecule presents specific analytical challenges: the basicity of the pyridine nitrogen, the hydrogen-bonding capability of the hydroxyl group, and the potential for tautomeric behavior in solution. This application note provides a comprehensive, field-proven workflow for the rigorous analytical characterization of **6-(4-Chlorophenyl)pyridin-3-ol**.

## Analytical Strategy & Workflow



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Analytical workflow for structural and purity profiling of **6-(4-Chlorophenyl)pyridin-3-ol**.

## Purity Profiling & Exact Mass Determination (LC-HRMS)

Causality & Expert Insight: Pyridine derivatives frequently exhibit severe peak tailing on standard silica-based reversed-phase columns due to secondary interactions between the basic nitrogen and residual surface silanols. To mitigate this, an acidic mobile phase (0.1% Formic Acid) is strictly employed. This ensures the pyridine nitrogen is fully protonated, which not only improves chromatographic peak symmetry but also exponentially enhances ionization efficiency in positive Electrospray Ionization (ESI+) mode, a principle well-documented in[2].

Protocol: LC-HRMS

- Sample Preparation: Dissolve 1.0 mg of **6-(4-Chlorophenyl)pyridin-3-ol** in 1.0 mL of HPLC-grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.
- Chromatographic Conditions:
  - Column: End-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to minimize silanol activity.
  - Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).
  - Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).
  - Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.
  - Flow Rate: 0.4 mL/min.
- Mass Spectrometry Conditions:
  - Ionization Mode: ESI+
  - Capillary Voltage: 3.0 kV.
  - Desolvation Temperature: 350 °C.
- Validation Check: The system is self-validating if the theoretical exact mass for [M+H]<sup>+</sup> (calculated for C<sub>11</sub>H<sub>9</sub>ClNO<sup>+</sup> : 206.0367) matches the observed mass within a mass error of ≤ 5 ppm.

## Structural Elucidation: NMR Spectroscopy

Causality & Expert Insight: Hydroxypyridines are notorious for existing in a tautomeric equilibrium between the pyridinol (hydroxy) form and the pyridone (keto) form. While 3-hydroxypyridines predominantly favor the enol form in non-polar environments, the solvent matrix heavily dictates the observed spectra. We mandate the use of DMSO-*d*<sub>6</sub> over CDCl<sub>3</sub>. DMSO acts as a potent hydrogen-bond acceptor, disrupting intermolecular solute-solute hydrogen bonding. This prevents the severe signal broadening of the -OH proton typically seen

in CDCl<sub>3</sub> and stabilizes chemical shifts against concentration-dependent variations, as detailed in [3] and [4].

Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d<sub>6</sub> (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- <sup>1</sup>H NMR Acquisition:
  - Frequency: 400 MHz (minimum).
  - Scans: 16 to 32.
  - Relaxation Delay (D1): 2.0 s to ensure complete relaxation of the broad hydroxyl proton.
- <sup>13</sup>C NMR Acquisition:
  - Frequency: 100 MHz (minimum).
  - Scans: 1024 (required for adequate signal-to-noise of quaternary carbons C-3, C-6, and C-4').
  - Relaxation Delay (D1): 2.0 s with standard proton decoupling.

## Vibrational Spectroscopy (ATR-FTIR)

Causality & Expert Insight: Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed ambient moisture produces a broad O-H stretch that artificially masks the intrinsic phenolic O-H stretch of the hydroxypyridine ring. ATR allows for direct, moisture-free solid-state analysis, ensuring that the diagnostic C=N and C-Cl stretching frequencies are accurately assigned without matrix interference, consistent with [5].

Protocol: ATR-FTIR

- Background Collection: Acquire a background spectrum of the clean diamond crystal (32 scans, 4 cm<sup>-1</sup> resolution) to subtract atmospheric CO<sub>2</sub> and ambient humidity.

- Sample Application: Place ~2 mg of solid **6-(4-Chlorophenyl)pyridin-3-ol** directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
- Acquisition: Collect 32 scans from 4000 to 400  $\text{cm}^{-1}$ .
- Validation Check: Verify the presence of the sharp C-Cl stretch (~760-800  $\text{cm}^{-1}$ ) and the broad O-H stretch (~3100-3300  $\text{cm}^{-1}$ ).

## Quantitative Data Summary

The following table summarizes the expected analytical profile for **6-(4-Chlorophenyl)pyridin-3-ol**, serving as a reference standard for batch-to-batch consistency.

Analytical Technique	Parameter / Assignment	Expected Value / Range
LC-HRMS (ESI+)	Exact Mass [M+H] <sup>+</sup>	206.0367 m/z ( ± 5 ppm)
1 H NMR (DMSO- d <sub>6</sub> )	-OH Proton	~10.2 - 10.5 ppm (br s, 1H)
Pyridine H-2	~8.2 - 8.3 ppm (d, 1H)	
Chlorophenyl H-2', H-6'	~7.9 - 8.1 ppm (d, 2H)	
Pyridine H-5	~7.8 - 7.9 ppm (d, 1H)	
Chlorophenyl H-3', H-5'	~7.4 - 7.6 ppm (d, 2H)	
Pyridine H-4	~7.2 - 7.4 ppm (dd, 1H)	
ATR-FTIR	O-H Stretch	3100 - 3300 $\text{cm}^{-1}$ (broad)
C=N / C=C Stretch	1580 - 1610 $\text{cm}^{-1}$ (sharp)	
C-Cl Stretch	760 - 800 $\text{cm}^{-1}$ (strong)	

## References

- Title: 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxy pyridines Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed)  
URL:[\[Link\]](#)

- Title: Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests Source: Dalton Transactions (RSC Publishing) URL:[[Link](#)]
- Title: 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile Source: Molbank (MDPI) URL:[[Link](#)]

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## Sources

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